

m-PEG4-Hydrazide for Creating Drug Delivery Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: *m*-PEG4-Hydrazide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-Hydrazide is a heterobifunctional linker that plays a crucial role in the development of advanced drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs). This molecule features a methoxy-terminated polyethylene glycol (PEG) chain of four units, which imparts hydrophilicity and can reduce non-specific interactions, and a terminal hydrazide group. The hydrazide moiety selectively reacts with aldehyde or ketone groups to form a pH-sensitive hydrazone bond. This characteristic is highly advantageous for designing drug carriers that are stable in the systemic circulation (at physiological pH ~7.4) but are programmed to release their therapeutic payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).

These application notes provide a comprehensive overview of the use of **m-PEG4-Hydrazide** in drug delivery, including detailed experimental protocols for the generation of antibody-drug conjugates and methods for their characterization.

Key Features and Applications

Key Features of **m-PEG4-Hydrazide**:

- **Hydrophilic PEG Spacer:** The four-unit PEG spacer enhances the solubility and biocompatibility of the resulting conjugate. It can also create a steric shield, potentially

reducing immunogenicity and non-specific binding.[1]

- **Reactive Hydrazide Group:** The terminal hydrazide group enables the specific conjugation to carbonyl functionalities (aldehydes and ketones).
- **pH-Sensitive Hydrazone Linkage:** The formed hydrazone bond is relatively stable at neutral pH but undergoes hydrolysis under acidic conditions, allowing for targeted drug release.[2][3][4]

Primary Applications in Drug Delivery:

- **Antibody-Drug Conjugates (ADCs):** **m-PEG4-Hydrazide** is used to link cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to a specific target (e.g., a cancer cell), and the acidic environment within the cell triggers the release of the drug.[1]
- **Targeted Delivery of Small Molecules:** It can be used to attach drugs to other targeting ligands, such as peptides or small molecules, that have been modified to contain an aldehyde or ketone group.
- **Functionalization of Nanoparticles:** Liposomes, polymers, and other nanoparticles can be functionalized with **m-PEG4-Hydrazide** to enable the pH-sensitive attachment of therapeutic agents.

Data Presentation

Table 1: Physicochemical Properties of m-PEG4-Hydrazide

Property	Value	Reference
Molecular Weight	250.3 g/mol	
Chemical Formula	C10H22N2O5	
Solubility	Water, DMF, DCM	
Storage Conditions	-20°C, protected from light and moisture	

Table 2: Comparative Stability of Hydrazone Linkages at Different pH Values

Note: The following data is for PEG-PE conjugates with hydrazone linkers derived from an aliphatic aldehyde and is intended to provide a general indication of the pH-dependent stability of hydrazone bonds. The exact half-life of a conjugate prepared with **m-PEG4-Hydrazide** will depend on the specific drug and antibody used.

Linker Type	Half-life at pH 7.4 (37°C)	Half-life at pH 5.5 (37°C)	Reference
Aliphatic Aldehyde-derived Hydrazone	~20 - 150 minutes	< 2 minutes	
Aromatic Aldehyde-derived Hydrazone	> 72 hours	> 48 hours	

Key Observation: Hydrazone bonds formed with aliphatic aldehydes, which would be analogous to those generated on oxidized antibodies, exhibit significant instability in acidic conditions while being relatively more stable at physiological pH.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on a Monoclonal Antibody (mAb)

This protocol describes the site-specific generation of aldehyde groups on the carbohydrate moieties of a monoclonal antibody through mild periodate oxidation.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Sodium periodate (NaIO₄)
- Glycerol
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

- Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4

Procedure:

- Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in the Reaction Buffer.
- Periodate Oxidation:
 - Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in the Reaction Buffer.
 - Add the sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.
 - Incubate the reaction mixture in the dark for 30 minutes at room temperature.
- Quenching:
 - Quench the reaction by adding glycerol to a final concentration of 15 mM.
 - Incubate for 5 minutes at room temperature.
- Purification:
 - Remove excess sodium periodate and glycerol by buffer exchange into a conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) using a desalting column according to the manufacturer's instructions.
- Quantification: Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).

Protocol 2: Conjugation of m-PEG4-Hydrazide to the Oxidized Antibody

This protocol details the formation of the hydrazone bond between the aldehyde-containing antibody and **m-PEG4-Hydrazide**.

Materials:

- Oxidized mAb from Protocol 1
- **m-PEG4-Hydrazide**
- Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
- Aniline (optional, as a catalyst)
- Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

- **m-PEG4-Hydrazide** Preparation: Dissolve **m-PEG4-Hydrazide** in the Conjugation Buffer to a desired stock concentration (e.g., 10-50 mM).
- Conjugation Reaction:
 - Add a 20-50 molar excess of the **m-PEG4-Hydrazide** solution to the oxidized mAb solution.
 - (Optional) For catalysis, add aniline to a final concentration of 10-20 mM.
 - Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
- Purification:
 - Purify the resulting ADC from excess **m-PEG4-Hydrazide** and other reagents using Size Exclusion Chromatography (SEC).
 - Use a suitable column (e.g., Superdex 200) and a neutral buffer mobile phase (e.g., PBS, pH 7.4).
 - Monitor the elution profile by absorbance at 280 nm and collect the fractions corresponding to the conjugated mAb.

Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)

This protocol outlines key analytical methods to characterize the purified ADC.

1. Determination of Drug-to-Antibody Ratio (DAR):

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.

- Hydrophobic Interaction Chromatography (HIC):
 - HIC separates ADC species based on the number of conjugated drug-linker moieties, as each addition increases the hydrophobicity of the antibody.
 - This technique allows for the determination of the average DAR and the distribution of different drug-loaded species.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - The ADC can be reduced to separate the light and heavy chains.
 - RP-HPLC can then be used to separate the different drug-loaded chains, and the DAR can be calculated from the peak areas.
- Mass Spectrometry (MS):
 - Intact mass analysis of the ADC or its subunits (light and heavy chains) can provide a precise measurement of the mass increase due to conjugation, from which the DAR can be accurately calculated.

2. In Vitro Drug Release Study:

This study evaluates the pH-dependent release of the conjugated drug.

- Procedure:
 - Incubate the purified ADC in buffers of different pH values (e.g., pH 7.4 and pH 5.5) at 37°C.
 - At various time points, take aliquots of the samples.

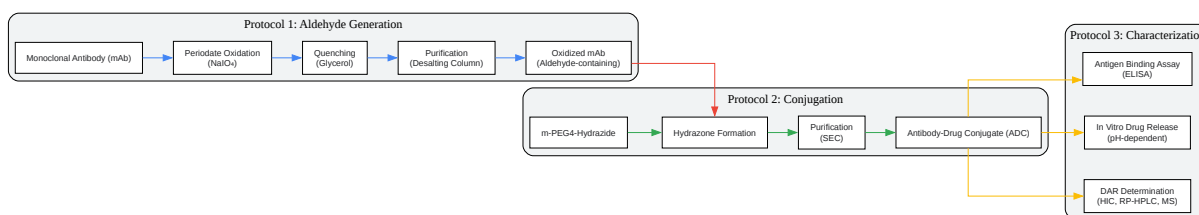
- Analyze the samples by a suitable method (e.g., RP-HPLC, LC-MS) to quantify the amount of released drug and the remaining intact ADC.
- Plot the percentage of drug release over time for each pH condition.

3. Antigen Binding Assay:

This assay confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

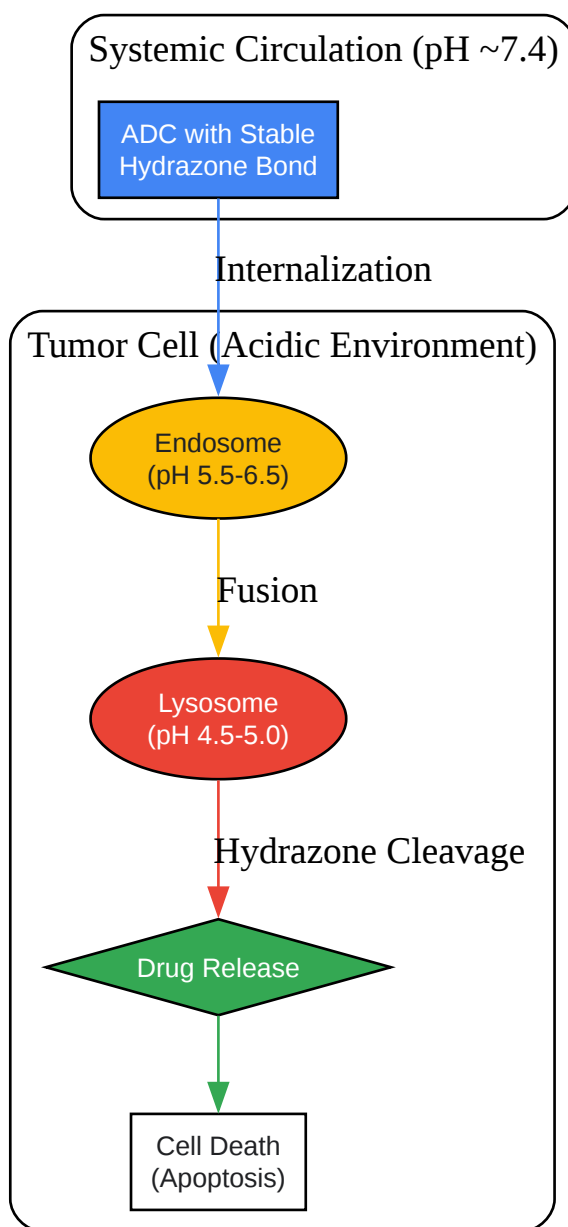
- Enzyme-Linked Immunosorbent Assay (ELISA):
 - Coat a microplate with the target antigen.
 - Add serial dilutions of the ADC and the unmodified antibody.
 - Use a secondary antibody conjugated to an enzyme (e.g., HRP) that detects the primary antibody.
 - Add a substrate and measure the signal to compare the binding affinities.

Visualizations



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Caption: Experimental workflow for creating and characterizing an ADC using **m-PEG4-Hydrazide**.



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Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.

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